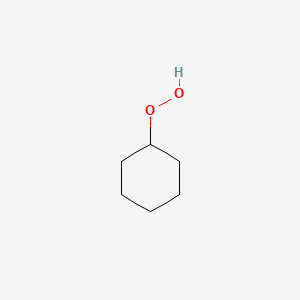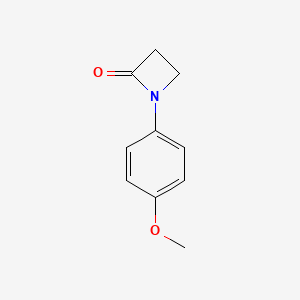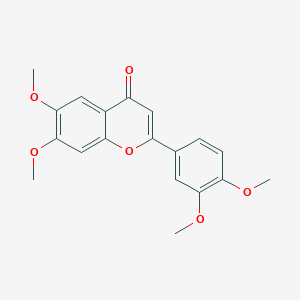
Silane, trimethylphenethyl-
Übersicht
Beschreibung
Silane, trimethylphenethyl- is a useful research compound. Its molecular formula is C11H18Si and its molecular weight is 178.35 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, trimethylphenethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, trimethylphenethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethylphenethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Silane Compounds as Electrolyte Solvents for Li-ion Batteries
Silane compounds have shown great potential in enhancing the performance of lithium-ion batteries. Amine et al. (2006) synthesized novel silane compounds and utilized them as non-aqueous electrolyte solvents. These compounds demonstrated excellent solubility for lithium salts and contributed to stable and high lithium-ion conductivities, suggesting their significant role in improving lithium-ion battery technologies Amine et al., 2006.
Applications in Organic Chemistry
Silane compounds, particularly tris(trimethylsilyl)silane, have been extensively used in organic chemistry for radical reductions, hydrosilylation, and consecutive radical reactions, showcasing their versatility under mild conditions with high yields and selectivity Chatgilialoglu & Lalevée, 2012.
Synthesis of α-Siloxy-α-alkoxycarbonyl Amides
Silane compounds have facilitated efficient synthesis methods in organic synthesis. Li, Liu, and Chen (2015) reported on the use of carbamoylsilane reacting with α-ketoesters to afford α-siloxy-α-alkoxycarbonyl amides, highlighting the influence of electronic properties on the reaction Li, Liu, & Chen, 2015.
Improvement of Material Properties
Silane compounds have been employed to improve the mechanical and thermal properties of polymer composites. Park, Kim, and Chowdhury (2008) used silane to chemically bond polymer and organoclay, significantly enhancing the compression set property of ethylene vinyl acetate copolymer/ethylene-1-butene copolymer/organoclay nanocomposite foams Park, Kim, & Chowdhury, 2008.
Corrosion Protection
Silane mixtures based on water-soluble compounds have been developed as corrosion protectants for metals, aiming to replace traditional chromating processes in the metal-finishing industries. Zhu and Ooij (2004) demonstrated that these silane mixtures provide comparable corrosion protection to chromates, marking a significant advancement in materials science Zhu & Ooij, 2004.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trimethyl(2-phenylethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKZJQSYTNNPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301447 | |
| Record name | Silane, trimethylphenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-64-5 | |
| Record name | Silane, trimethylphenethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trimethylphenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


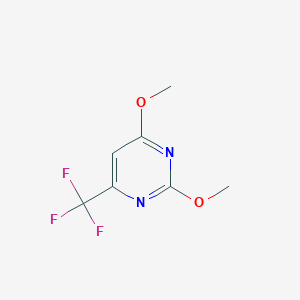
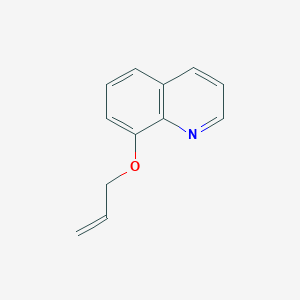
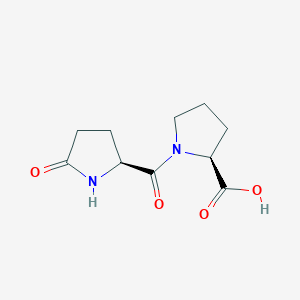
![Methanone, [2-[[(2-hydroxyethyl)methylamino]methyl]phenyl]phenyl-](/img/structure/B3057085.png)
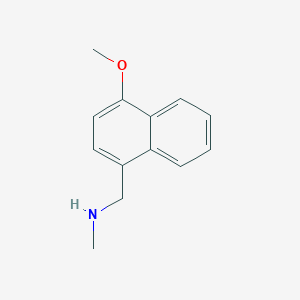
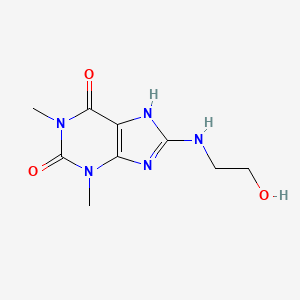
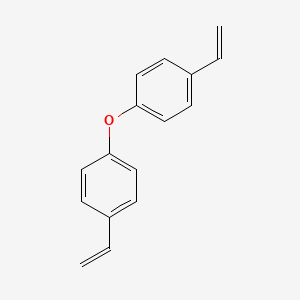


![1-[(Trimethylsilyl)methyl]pyrrolidin-2-one](/img/structure/B3057096.png)
